(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methylphenyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules such as "(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methylphenyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" often involves multi-step reactions, including cyclization, condensation, and functionalization processes. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as an efficient catalyst for the synthesis of related pyrazine derivatives in aqueous media, highlighting a commitment to green chemistry principles (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including their stereochemistry and regioselectivity, plays a crucial role in their chemical reactivity and biological activity. Advanced techniques such as X-ray crystallography have been employed to elucidate the structural details of similar compounds, providing insights into their molecular conformations and intermolecular interactions (Zhao et al., 2004).
Chemical Reactions and Properties
Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, contributing to their versatile chemical properties. The reactivity can be tailored by substituents on the pyrazine ring, enabling the synthesis of a wide array of structurally diverse and biologically active compounds (Kenning et al., 2002).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science (Mahata et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives, including acidity, basicity, and redox potential, are pivotal in their chemical reactivity and biological activity. Studies have shown that modifications to the pyrazine core can significantly alter these properties, leading to compounds with varied biological activities and chemical reactivities (Bays et al., 1989).
properties
IUPAC Name |
1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-16(2)10-11-22-12-13-23(20-15-27(25,26)14-19(20)22)21(24)9-8-18-6-4-17(3)5-7-18/h4-7,10,19-20H,8-9,11-15H2,1-3H3/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQKJVLHLPBDT-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methylphenyl)propan-1-one |
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